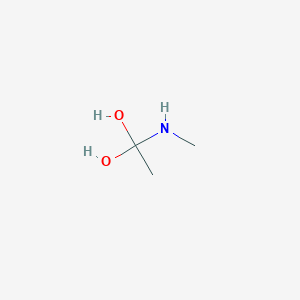
1-(Methylamino)ethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)ethane-1,1-diol is a chemical compound with the molecular formula C3H9NO2 It is an aliphatic amino alcohol, characterized by the presence of both an amino group and two hydroxyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)ethane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with methylamine under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{CH}_2\text{OH} ]
Another method involves the reduction of 1-(methylamino)ethane-1,2-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions include a solvent like ethanol or tetrahydrofuran (THF) and a controlled temperature environment .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction is typically carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure optimal yield and quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Methylamino)ethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylamino)ethane-1,1-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biochemical or industrial applications .
Comparison with Similar Compounds
Ethane-1,2-diol (Ethylene Glycol): Similar in structure but lacks the amino group.
1,2-Bis(methylamino)ethane-1,2-diol: Contains two methylamino groups and two hydroxyl groups, offering different reactivity and applications.
Uniqueness: 1-(Methylamino)ethane-1,1-diol is unique due to the presence of both an amino group and two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications .
Properties
CAS No. |
146062-36-4 |
|---|---|
Molecular Formula |
C3H9NO2 |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
1-(methylamino)ethane-1,1-diol |
InChI |
InChI=1S/C3H9NO2/c1-3(5,6)4-2/h4-6H,1-2H3 |
InChI Key |
UYPUXAWQBPYQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















